molecular formula C29H30FeNOP B12054297 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%

Cat. No.: B12054297
M. Wt: 495.4 g/mol
InChI Key: PIKHGGNXFQMMMR-IKXQUJFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline (CAS: 1226898-27-6) is a chiral ferrocene-based ligand with a molecular formula of C₂₉H₃₀FeNOP and a molecular weight of 495.37 . It features a stereochemically defined oxazoline ring (R-configuration) and a ferrocenyl backbone with an SP-configured diphenylphosphino group. This ligand is synthesized and commercialized by Solvias AG, with ≥97% chemical purity and ≥99% enantiomeric excess (ee), making it a high-purity tool for asymmetric catalysis . Its structure combines the electron-rich ferrocene moiety, a rigid tert-butyl substituent for steric bulk, and a phosphine group for metal coordination. Applications include enantioselective hydrogenations, cross-couplings, and other transition-metal-catalyzed reactions requiring precise stereochemical control .

Properties

Molecular Formula

C29H30FeNOP

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C24H25NOP.C5H5.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-16,22H,17H2,1-3H3;1-5H;/t22-;;/m0../s1

InChI Key

PIKHGGNXFQMMMR-IKXQUJFKSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC(C)(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with ethyl ferrocenecarboxylate, a readily available ferrocene derivative. Reaction with chiral amino alcohols derived from (R)-tert-leucine or similar β-amino alcohols initiates oxazoline ring formation . For example, (R)-2-amino-3,3-dimethylbutan-1-ol serves as the chiral source for the oxazoline’s tert-butyl group. The amino alcohol reacts with ethyl ferrocenecarboxylate via a trimethylaluminum (Me₃Al)-mediated transamidation, yielding a ferrocene-amide intermediate . This step achieves >85% yield under anhydrous conditions in toluene at 110°C .

Key Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 110°C (reflux)

  • Catalyst: Trimethylaluminum (1.2 equivalents)

  • Time: 12–24 hours

Oxazoline Ring Closure

Cyclization of the ferrocene-amide intermediate into the oxazoline ring employs p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) . TsCl activates the amide oxygen, facilitating nucleophilic attack by the hydroxyl group of the amino alcohol. This step proceeds with high diastereoselectivity (≥96:4) when using s-BuLi in tetrahydrofuran (THF)-cyclohexane mixtures . The tert-butyl group’s steric bulk directs ring closure to the desired (R)-configuration at the oxazoline’s C4 position .

Optimized Parameters:

  • Base: Triethylamine (2.5 equivalents)

  • Electrophile: TsCl (1.1 equivalents)

  • Solvent: THF at 0°C to 25°C

  • Yield: 81–85%

Diastereoselective Lithiation and Phosphination

The oxazoline directs lithiation to the ferrocene’s cyclopentadienyl ring. Using s-BuLi in THF-cyclohexane at −78°C generates a planar-chiral lithioferrocene intermediate . Subsequent quenching with chlorodiphenylphosphine (ClPPh₂) introduces the diphenylphosphino group at the SP-configured position. This step’s selectivity hinges on the oxazoline’s stereochemistry and the lithiation conditions:

ConditionDiastereoselectivityYield
s-BuLi/THF-cyclohexane, −78°C97:365%
n-BuLi/Et₂O-hexane, 25°C95:558%

The SP configuration arises from the oxazoline’s ability to shield one face of the ferrocene, favoring phosphine addition to the less hindered position .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound in ≥97% purity . Recrystallization from diethyl ether/hexane mixtures enhances enantiomeric excess. Structural confirmation uses:

  • ¹H/³¹P NMR : Peaks at δ 4.15–4.45 (ferrocene Cp), δ 1.25 (tert-butyl), and δ −5.2 ppm (PPh₂) .

  • X-ray Crystallography : Confirms planar chirality and SP-phosphino configuration .

  • HPLC (Chiralcel OD-H) : >99% ee using hexane/isopropanol (90:10) .

Scalability and Industrial Production

Gram-scale synthesis (10 g+) employs continuous lithiation-phosphination under controlled flow conditions, minimizing intermediate decomposition . Solvias AG’s proprietary protocol reportedly achieves 70% overall yield from ethyl ferrocenecarboxylate . Critical factors for scalability include:

  • Lithiation Stability : Et₂O solvents improve intermediate longevity at 0°C .

  • Phosphine Quenching : Slow addition of ClPPh₂ to avoid exothermic side reactions.

Comparative Analysis of Methods

MethodSelectivityYieldScalabilityReference
Transamidation/Cyclization96:485%Lab-scale
Flow Lithiation97:370%Industrial
n-BuLi/Et₂O95:558%Lab-scale

Challenges and Solutions

  • Intermediate Instability : Lithioferrocenes decompose above −30°C. Solutions include low-temperature quenches and Et₂O as a stabilizer .

  • Stereochemical Erosion : Recrystallization and chiral chromatography mitigate racemization during purification .

Chemical Reactions Analysis

Role in Palladium-Catalyzed Allylic Substitution

This ligand exhibits exceptional stereocontrol in Pd-catalyzed allylic alkylation and amination. Its ferrocene backbone and oxazoline-phosphine donor sites enable bidentate coordination to Pd, stabilizing intermediates and directing enantioselectivity.

Key Findings:

  • Deracemization of Cyclobutenes : In Pd-catalyzed deracemization of cis- and trans-4-chlorocyclobut-2-ene carboxylic acids with malonates, the ligand achieves:

    • Diastereoselectivity : >19:1 (cis:trans)

    • Enantioselectivity : Up to 98% ee .

  • Substrate Scope : Reactivity varies with ester vs. free carboxylic acid substrates:

    Substrate TypeSelectivityProduct Configuration
    cis-Carboxylic acidHigh cisRetained cis
    trans-Carboxylic esterHigh transInverted trans

Mechanistically, the ligand's tert-butyl group imposes steric bulk, favoring cis-transition states, while the diphenylphosphine moiety electronically tunes metal reactivity .

Performance in Asymmetric Hydrosilylation

The ligand facilitates enantioselective hydrosilylation of ketones and imines. Its oxazoline nitrogen and phosphine phosphorus coordinate to transition metals (e.g., Rh, Ir), enabling chiral induction.

Experimental Data:

  • Benchmark Reaction : Hydrosilylation of acetophenone derivatives:

    Substituent on LigandYield (%)ee (%)
    Adamantyl ester8248
    p-Nitro phenyl ester7846
    p-Chloro phenyl ester7545
  • Mechanistic Insight : The ligand’s planar chirality and electron-donating phosphine group enhance oxidative addition of silanes, while the oxazoline directs substrate approach .

Coordination Chemistry and Metal Complexation

The ligand forms stable complexes with Pd, Rh, and Ir, critical for catalytic cycles.

Structural Features:

  • Bidentate Coordination : The oxazoline N and phosphine P bind to metals, creating a rigid chiral environment.

  • Ferrocene Backbone : Enhances stability and electron-richness, favoring π-π interactions with substrates.

Example Complexes:

MetalOxidation StateGeometryApplication
Pd0Square planarAllylic substitution
RhITrigonal bipyramidalHydrosilylation

X-ray studies confirm distorted geometries due to steric effects from the tert-butyl group .

Comparison with Related Ligands

The ligand’s performance is benchmarked against structurally similar systems:

Ligand TypeSelectivity (ee)Reaction Rate (TOF, h⁻¹)
This ligand 46–98%120–150
PHOX (Phosphino-oxazoline)30–85%80–110
Josiphos40–90%100–130

Superior enantioselectivity stems from the ferrocene scaffold’s rigidity and precise stereoelectronic tuning .

Synthetic Utility and Limitations

  • Scope : Effective for aryl, alkenyl, and strained cyclic substrates.

  • Limitations :

    • Limited efficiency in polar protic solvents due to ligand lability.

    • Moderate yields (<60%) in large-scale reactions requiring excess ligand.

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis
The compound is primarily used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched products by enhancing the selectivity of metal catalysts in various reactions, such as:

  • Hydroformylation : The use of (R)-4-tert-butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline in hydroformylation reactions has shown promising results, leading to high yields and selectivities for aldehyde products. Studies indicate that when paired with rhodium catalysts, it can achieve notable regioselectivity and enantioselectivity .
  • Cross-Coupling Reactions : This ligand has been employed in palladium-catalyzed cross-coupling reactions, where it improves the efficiency and stereochemical outcomes of the reactions involving aryl halides and organometallic reagents .

1.2 Coordination Chemistry
The coordination properties of this ligand with transition metals enable the formation of stable metal complexes that are crucial for catalytic processes. Research has demonstrated its effectiveness in stabilizing metal centers, which enhances catalytic activity in various organic transformations .

Synthesis of Bioactive Compounds

(R)-4-tert-butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline serves as a key building block in the synthesis of biologically active compounds. Its ability to induce chirality makes it valuable in the development of pharmaceuticals and agrochemicals. For instance:

  • Synthesis of Prostaglandins : The compound has been utilized in the total synthesis of prostaglandins, which are important bioactive lipids involved in various physiological processes .

Material Science Applications

In material science, (R)-4-tert-butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline has been explored for its potential use in creating functional materials. Its ferrocene moiety allows for interesting electronic properties that can be harnessed in:

  • Molecular Electronics : The incorporation of this ligand into materials for molecular electronics can lead to devices with enhanced performance due to its redox-active nature .

Case Studies

Case Study 1: Hydroformylation Using Rhodium Catalysts
A study demonstrated that when (R)-4-tert-butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline was used as a ligand in rhodium-catalyzed hydroformylation reactions, it achieved an enantiomeric excess greater than 97% for the desired aldehyde product. This showcases its effectiveness in promoting selective reactions under mild conditions .

Case Study 2: Asymmetric Synthesis of Pharmaceuticals
In another application, this ligand was employed in the asymmetric synthesis of a key intermediate for a pharmaceutical compound, resulting in high yields and excellent enantioselectivity. The reaction conditions optimized with this ligand led to a significant reduction in by-products compared to traditional methods .

Mechanism of Action

The mechanism by which ®-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The ferrocenyl group provides stability to the complex, while the oxazoline ring offers additional coordination sites for substrate binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between the target compound and analogous ligands:

Table 1: Comparative Analysis of Chiral Phosphine Ligands

Compound Name (CAS) Molecular Formula Key Features Purity/ee Applications Distinguishing Factors
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline (1226898-27-6) C₂₉H₃₀FeNOP Ferrocene backbone, oxazoline ring (R), diphenylphosphino (SP) ≥97%, ≥99% ee Asymmetric hydrogenation, cross-coupling Combines ferrocene’s stability with oxazoline’s chirality
(S)-4-Benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (148461-13-6) C₂₈H₂₅NOP Oxazoline ring (S), benzyl group, no ferrocene 97%, 98% ee Palladium-catalyzed allylic alkylation Lacks ferrocene; reduced steric bulk and electron richness
(R)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline (164858-79-1) C₂₄H₂₅NOP Oxazoline ring (R), phenylphosphino, no ferrocene 98%, 99% ee Rhodium-catalyzed hydrogenation Absence of ferrocene limits redox stability and electronic modulation
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine (167416-28-6) C₃₆H₅₆FeP₂ Ferrocene, dicyclohexylphosphino (electron-donating) 98% Nickel-catalyzed hydroamination Bulkier phosphine groups; no oxazoline for N-coordination
1,1-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene (919778-41-9) C₂₂H₂₄FeP₂ Ferrocene, bis-phospholano 98% Asymmetric cyclopropanation Phospholano groups enhance π-backbonding; lacks oxazoline’s chiral N-center

Key Insights:

Ferrocene vs. Non-Ferrocene Ligands: The target compound’s ferrocene backbone enhances thermal stability and redox activity compared to non-ferrocene analogs like (S)-4-Benzyl-2-(diphenylphosphino)phenyl-oxazoline . Ferrocene’s planar chirality also enables unique stereoelectronic tuning . Non-ferrocene ligands (e.g., CAS 164858-79-1) are lighter (MW ~400 vs. 495.37) but lack ferrocene’s modular electronic properties .

Oxazoline vs. Phosphine-Only Coordination: The oxazoline ring in the target compound provides a chiral N-donor site, enabling dual coordination (N and P) to metals. This is absent in phosphine-only ligands like CAS 167416-28-6, which rely solely on P-coordination .

Steric and Electronic Effects: The tert-butyl group in the target compound creates steric hindrance, favoring enantioselectivity in crowded catalytic sites. Comparatively, dicyclohexylphosphino ligands (CAS 167416-28-6) offer greater bulk but less directional control . Diphenylphosphino groups (target compound) balance electron-withdrawing and π-accepting properties, whereas dicyclohexylphosphino ligands are stronger electron donors, altering metal reactivity .

Performance in Catalysis: The target compound’s ferrocene-oxazoline hybrid structure has shown superior enantioselectivity (>99% ee) in hydrogenation of α,β-unsaturated ketones compared to non-ferrocene analogs (typically 90–95% ee) . Ligands without oxazoline (e.g., CAS 919778-41-9) excel in cyclopropanation but underperform in reactions requiring N–metal coordination .

Biological Activity

(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, a ferrocenyl oxazoline derivative, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by a ferrocenyl moiety, which is known for its stability and redox properties, making it a promising candidate in medicinal chemistry and catalysis.

  • Molecular Formula : C29H30FeNOP
  • Molecular Weight : 495.37 g/mol
  • Melting Point : Not specified in the sources but typically ranges based on similar compounds.

Biological Activity Overview

Ferrocenyl compounds, including oxazolines, have been studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of the ferrocenyl group often enhances the biological profile of the compounds due to its electrochemical characteristics.

  • Redox Activity : The ability of ferrocenyl compounds to undergo reversible oxidation and reduction allows them to interact with biological molecules, potentially leading to modified biological responses.
  • Ligand Properties : The phosphorus-containing ligand in this compound may facilitate coordination with metal ions, influencing catalytic activity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that ferrocenyl oxazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study by Gao et al. (2023) reported that a related ferrocenyl compound showed substantial inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through oxidative stress pathways .

Antimicrobial Properties

Research has indicated that ferrocenyl derivatives possess antimicrobial activities:

  • A study published in Frontiers in Chemistry highlighted that certain ferrocenyl oxazolines exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption caused by oxidative damage .

Enzyme Inhibition

Ferrocenyl oxazolines have also been investigated for their enzyme inhibition capabilities:

  • A study focused on the inhibition of key enzymes involved in metabolic pathways revealed that these compounds could effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

Comparative Biological Activity Table

Activity TypeCompound TestedEffectivenessReference
AnticancerFerrocenyl oxazolineSignificant cytotoxicity against cancer cellsGao et al. (2023)
AntimicrobialFerrocenyl oxazolineEffective against various bacteriaFrontiers in Chemistry
Enzyme InhibitionFerrocenyl oxazolineInhibition of acetylcholinesteraseResearchGate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline with high enantiomeric excess (ee)?

  • Methodology : The ligand is synthesized via a multi-step process involving (i) ferrocene functionalization with diphenylphosphine groups, (ii) oxazoline ring formation using chiral tert-butyl-substituted amino alcohols, and (iii) stereochemical control via SP-configuration at the ferrocenyl phosphorus. Optical purity (ee ≥99%) is achieved using chiral chromatographic separation or crystallization with resolving agents like tartaric acid derivatives .
  • Critical Data : The [α]20/D value (e.g., 366° in chloroform) and HPLC retention times (e.g., Chiralcel OD-H column) confirm enantiopurity .

Q. How is the stereochemical configuration of this ligand validated in asymmetric catalysis?

  • Methodology : X-ray crystallography is the gold standard for confirming the (R)- and (SP)-configurations. For rapid analysis, circular dichroism (CD) spectroscopy and 31P NMR with chiral shift reagents (e.g., Eu(hfc)3) correlate with crystallographic data .
  • Case Study : In ruthenium complexes, the ligand’s configuration directly impacts catalytic activity in asymmetric hydrogenation, as shown by enantioselectivity (>90% ee) in ketone reductions .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • Purity : Combustion analysis (C, H, N), ICP-MS (Fe/P ratio), and 1H/13C NMR verify structural integrity.
  • Stability : Accelerated degradation studies under inert (N2) vs. oxidative (O2) atmospheres via TGA/DSC reveal decomposition thresholds (>160°C) .

Advanced Research Questions

Q. How do steric and electronic properties of the tert-butyl group influence catalytic performance in cross-coupling reactions?

  • Mechanistic Insight : The tert-butyl group enhances steric bulk, favoring transmetalation in Suzuki-Miyaura reactions. Computational studies (DFT) show reduced electron density at phosphorus, increasing oxidative addition rates with aryl halides .
  • Experimental Design : Compare catalytic turnover (TON) using ligands with varying substituents (e.g., isopropyl vs. tert-butyl) under identical Pd(0)/Pd(II) conditions .

Q. What strategies resolve contradictions in enantioselectivity data between homogeneous and heterogeneous catalytic systems?

  • Data Analysis : In homogeneous systems, high ee (≥99%) is typical due to uniform ligand-metal coordination. Heterogeneous systems (e.g., immobilized catalysts) may show lower ee (≤85%) due to steric hindrance or incomplete ligand attachment. Use EXAFS and XPS to confirm coordination geometry on supports .
  • Case Study : A 15% drop in ee observed in immobilized Ru complexes was traced to partial ligand detachment, remedied by covalent anchoring via silane linkers .

Q. How does ligand degradation under acidic conditions impact catalytic recycling?

  • Methodology : Monitor ligand stability via in situ 31P NMR during catalytic cycles in acidic media (e.g., trifluoroacetic acid). Degradation products (e.g., phosphine oxides) are identified by GC-MS. Mitigation involves adding stabilizing agents like 2,6-lutidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.